5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
Description
Properties
Molecular Formula |
C13H17ClN4O2 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-17-11(13(14)18)7-12(16-17)15-8-9-4-3-5-10(6-9)19-2;/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16);1H |
InChI Key |
OPGWWSDVGMSYSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=CC=C2)OC)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-ketoester under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents such as N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Formation of 5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide.
Reduction: Formation of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-amine.
Substitution: Formation of 5-[(3-Halophenyl)methylamino]-2-methylpyrazole-3-carboxamide.
Scientific Research Applications
5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several classes of molecules, including pyrazole derivatives, benzoxazoles, and aryl-substituted amines. Below is a detailed comparison based on substituents, activity, and synthesis pathways.
Pyrazole-Based Derivatives
a. 5-(3-Methoxyphenyl)-2-furoic acid ()
- Structural Differences : Replaces the pyrazole carboxamide group with a furoic acid moiety.
- Key Features: Retains the 3-methoxyphenyl group but lacks the methylamino linkage.
- Reference :
b. 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 1)
- Structural Differences : Features a dihydropyrazole ring with a carboximidamide group and a 4-methoxyphenyl substituent.
- Key Features : The para-methoxy substitution alters electronic properties compared to the meta-substitution in the target compound.
- Reference :
c. 618091-19-3 ()
Hydrochloride Salts of Pharmacologically Active Compounds
a. Pexidartinib Hydrochloride ()
- Structure : Pyridine-based kinase inhibitor with chloropyrrolopyridine and trifluoromethylpyridine groups.
- Key Differences : Larger polycyclic structure vs. the simpler pyrazole-carboxamide in the target compound.
- Activity: FDA-approved for tenosynovial giant cell tumor (TGCT); inhibits CSF1R.
- Reference :
b. N-desmethyl Diltiazem Hydrochloride ()
Structural and Pharmacological Comparison Table
Q & A
Basic Research Question
- Purity assessment : HPLC with UV detection (≥98% purity threshold, as per pharmaceutical standards) .
- Structural confirmation :
- Crystallography : Single-crystal X-ray diffraction (if available) to resolve stereoelectronic effects, as seen in structurally similar pyrazoline derivatives .
How do structural modifications influence biological activity in pyrazole-carboxamide analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Methoxy position : Substitution at the phenyl ring’s meta-position (3-methoxy) enhances target binding affinity compared to para-substituted analogs, as observed in related pyridine-carboxylic acid derivatives .
- Methyl groups : The 2-methyl group on the pyrazole ring improves metabolic stability by reducing CYP450-mediated oxidation .
- Hydrochloride salt : Enhances aqueous solubility and bioavailability compared to freebase forms .
Q. Methodology :
- In silico docking : Use tools like AutoDock to predict interactions with biological targets (e.g., kinases or GPCRs) .
- Comparative assays : Test analogs from chemical catalogs (e.g., 3-Methoxyphenyl trifluoromethanesulfonate in ) to evaluate substituent effects .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Standardized protocols : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Data reconciliation : Apply machine learning to identify outliers in large datasets (e.g., ICReDD’s computational-experimental feedback loop) .
Example : Discrepancies in IC values for kinase inhibition may stem from differences in ATP levels or buffer compositions .
What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?
Advanced Research Question
- In vitro ADME :
- In vivo PK : Administer to rodent models and collect plasma samples at timed intervals. Key parameters: , , and oral bioavailability .
Troubleshooting : If solubility is poor, consider co-solvents (e.g., PEG-400) or prodrug strategies .
How can computational methods accelerate reaction optimization?
Advanced Research Question
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions for novel syntheses .
- High-throughput screening : Automate parallel reactions with robotic platforms, guided by computational predictions .
Case Study : ICReDD’s integration of computation and experiment reduced optimization time for similar heterocyclic syntheses by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
